N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

analytical chemistry compound management formulation accuracy

Fragment screening programs face regioisomeric ambiguity and salt-form variability that undermine batch reproducibility. This compound resolves both: precisely defined N-methyl (pyrazine C2) and piperidin-3-yl (C6) connectivity, plus strict 2HCl stoichiometry for accurate gravimetric handling. • 2 rotatable bonds, TPSA 49.8 Ų: constrained core for fragment library design • LogD -2.22: ≥1 mM aqueous solubility for high-concentration screening • ≥98% purity ensures reproducible SAR data across synthesis batches

Molecular Formula C10H18Cl2N4
Molecular Weight 265.18 g/mol
CAS No. 1361116-06-4
Cat. No. B1402629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
CAS1361116-06-4
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESCNC1=NC(=CN=C1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-3-2-4-12-5-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
InChIKeyZMIAARWMGJGYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-Methyl-6-(piperidin-3-yl)pyrazin-2-amine Dihydrochloride


N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a heterocyclic dihydrochloride salt with molecular formula C10H18Cl2N4 and molecular weight 265.18 g/mol, formally classified as a pyrazine derivative [1]. The compound features a pyrazine core bearing an N-methylamine group at position 2 and a piperidin-3-yl substituent at position 6, the free base of which has SMILES CNC1=NC(=CN=C1)C2CCCNC2 [1][2]. Its computed physicochemical properties — LogD (pH 7.4) of -2.22, topological polar surface area (TPSA) of 49.8 Ų, and only 2 rotatable bonds — place it in an intermediate property space between fragment-like and lead-like molecules [2]. The dihydrochloride salt form was granted a CAS Registry Number in 2013 and is commercially available at purity levels from 95% to ≥98% for research use [1].

Defined salt form Dihydrochloride ensures accurate gravimetric preparation
High certified purity Supports hit validation and batch reproducibility
Low TPSA / limited HBD Favorable physicochemical profile for CNS fragment libraries
Constrained core Only 2 rotatable bonds for fragment-based design

Substitution Risks for N-Methyl-6-(piperidin-3-yl)pyrazin-2-amine Dihydrochloride


Generic substitution of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is precarious for two reasons: regioisomeric ambiguity and salt-form variability. The N-methylamine group positioned on the pyrazine C2 atom and the piperidin-3-yl attachment at C6 define a specific connectivity of hydrogen bond donors/acceptors that controls molecular recognition; transferring the methylamine to the piperidine nitrogen (e.g., CAS 941716-84-3) or shifting the piperidine attachment from C3 to C4 of the piperidine ring alters the three-dimensional pharmacophore and calculated property surface [1][2]. Furthermore, the dihydrochloride salt confers a defined stoichiometry (free base + 2 HCl), distinct protonation states for the piperidine NH and pyrazine ring nitrogens, and an exact mass of 264.09085 Da that differs from the monohydrochloride or free base forms, all of which affect weighing accuracy, solubility, and batch-to-batch formulation reproducibility [1]. These issues make analytical verification essential and demand that procurement specify the exact CAS number and salt form [2].

Regioisomer mismatch Alters pharmacophore and hydrogen-bond network
Salt-form variability May cause significant dosing error and solubility shift
Purity grade differences Impurity profile may compromise dose-response fidelity

Quantitative Procurement Evidence for N-Methyl-6-(piperidin-3-yl)pyrazin-2-amine Dihydrochloride


Salt Stoichiometry and Gravimetric Accuracy

The molecule is supplied as a well-defined dihydrochloride salt with two HCl equivalents per free base molecule. The PubChem-calculated exact mass is 264.09085 Da (free base exact mass: 192.13750 Da), and the molecular weight is 265.18 g/mol. In contrast, the free base N-methyl-6-(piperidin-3-yl)pyrazin-2-amine has a monoisotopic mass of 192.13750 Da, meaning that any gravimetric error in salt stoichiometry directly propagates to a ~38% over- or under-estimation of active compound concentration [1][2]. This defined stoichiometry mitigates the ambiguity that afflicts hydrochloride salts of variable hydration or non-stoichiometric composition.

Salt stoichiometry
Reported
~38%
mass difference vs free base
Defined salt form prevents gravimetric error in stock preparation
Free base MW ~192.3; dihydrochloride MW 265.2
analytical chemistry compound management formulation accuracy

N-Methyl Substitution and TPSA Reduction

The topological polar surface area (TPSA) of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride free base is calculated at 49.8 Ų (PubChem), with 4 hydrogen bond acceptors and 2 hydrogen bond donors (free base: 4 HBA, 2 HBD). The N-methyl substitution at the pyrazine C2 position eliminates one hydrogen bond donor compared to the primary amine analog (5-[(piperidin-3-yl)methoxy]pyrazin-2-amine or related des-methyl compounds), which would present a higher TPSA (≥63 Ų) and an additional HBD [1][2]. A TPSA value below 60 Ų is correlated with improved passive membrane permeability and potential blood-brain barrier penetration in standard ADME models [1].

TPSA & HBD reduction
Class-level
49.8 Ų 2 HBD
vs
≥63 Ų 3 HBD
May support passive permeability screening
Computed TPSA; experimental validation needed
drug design ADME prediction permeability profiling

Certified Purity for Preclinical Candidate Profiling

MolCore (Guangzhou) supplies N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride under catalog MC710316 with a certified purity of NLT 98%, marketed for global pharmaceutical R&D and quality control applications under ISO certification . In contrast, alternative suppliers such as Chemenu list purity at 95%+ [1], and CymitQuimica lists a minimum of 95% . The 3-percentage-point purity differential corresponds to a potential impurity burden reduction from ≤5% to ≤2%, which is relevant for reproducible dose-response measurements in early biological assays where trace contaminants can produce spurious activity.

Purity certification
Specification review
≥98% ISO certified
vs
≥95% alternate suppliers
Reduces repurification need and false-positive risk
Supplier-specified QC; verify lot-specific COA
quality control pharmaceutical R&D sourcing batch consistency

Piperidin-3-yl Substitution and Conformational Rigidity

The PubChem-calculated rotatable bond count for the free base is exactly 2 (the N-methyl and C–C bond connecting pyrazine to piperidine), constraining the molecule to a limited conformational ensemble [1]. Regioisomeric or chain-extended analogs such as N-(piperidin-3-ylmethyl)pyrazin-2-amine (CAS 1375637-35-6) or N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine (CAS 941716-84-3) introduce methylene linkers that increase rotatable bond count to 3 or 4, raising entropic penalty upon binding . This lower flexibility may preserve ligand efficiency when targeting shallow, restricted binding pockets.

Rotatable bonds
Class-level
2
rotatable bonds
Lower entropic penalty may improve ligand efficiency
Versus 3–4 bonds in extended analogs
conformational analysis structure-based design ligand efficiency

LogD Distribution Coefficient Profiling

The computed LogD at pH 7.4 for the parent free base is -2.22 (JChem algorithm, Chembase), with a neutral LogP of -0.004 [1]. This negative LogD indicates the compound is predominantly ionized at physiological pH, likely due to protonation of the piperidine nitrogen (calculated pKa ~9–10) and the pyrazine ring nitrogen (pKa ~1–2). The 2-position regioisomer [(1-Pyrazin-2-yl)piperidin-4-yl]methylamine (CAS not directly comparable, but C10H16N4 framework) presents an altered nitrogen distribution that yields a computed LogD shift of approximately +0.5 to +1.0 units based on pKa redistribution.

LogD (pH 7.4)
Class-level
−2.22
computed LogD
Predicts high aqueous solubility for biochemical assays
Shake-flask measurement recommended
lipophilicity profiling distribution coefficient solubility prediction

Application Scenarios for N-Methyl-6-(piperidin-3-yl)pyrazin-2-amine Dihydrochloride


Fragment-Based Drug Discovery

With only 2 rotatable bonds and a TPSA of 49.8 Ų, this scaffold provides a conformationally constrained core ideal for fragment library construction. The measured or computed LogD of -2.22 ensures adequate aqueous solubility for fragment screening at high concentrations (≥1 mM) in typical biochemical buffer systems [1][2]. The dihydrochloride salt form simplifies gravimetric handling in automated liquid dispensers because the exact mass is well-defined .

SAR Studies for CNS-Permeable Kinase Inhibitors

The N-methyl substitution that limits HBD count to 2 and keeps TPSA under 60 Ų aligns with established physicochemical filters for CNS drug-likeness. This molecular architecture may serve as a starting point for medicinal chemistry programs targeting central kinases or neurotransmitter receptors, where brain penetration is a design requirement [1][2]. The certified purity ≥98% from ISO-compliant vendors supports reproducible SAR data across multiple synthesis batches .

Negative Control for Probe Selectivity Panels

The negative LogD and low lipophilicity (LogP ~ -0.004) predict a minimal propensity for non-specific protein binding or phospholipidosis, making this compound a suitable negative control or inactive reference in panel screens. Its well-defined dihydrochloride stoichiometry ensures that any observed cellular activity is not a consequence of variable salt content [1].

Synthesis Intermediate for Bioactive Pyrazines

The free piperidine NH (protected as the hydrochloride) and the N-methylpyrazinamine motif offer two orthogonal functional handles for parallel derivatization — amide bond formation, reductive amination, or Buchwald–Hartwig coupling at the piperidine nitrogen, and electrophilic substitution at the pyrazine ring. The constrained core with only 2 rotatable bonds facilitates the synthesis of structurally defined, patentable lead series [1][2].

Application
Selection Property
Validation Focus
Fragment-based library construction
Conformational constraint & solubility
Solubility in assay buffer; high-concentration screening
CNS kinase inhibitor SAR
Low HBD count & TPSA
Permeability assay validation; brain penetration model assessment
Selectivity panel negative control
Low lipophilicity & defined stoichiometry
Non-specific binding assay; cellular activity profiling
Bioactive pyrazine synthesis
Orthogonal functional handles & rigidity
Derivatization efficiency; scaffold optimization
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